4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride
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Overview
Description
4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride is an organic compound with the molecular formula C16H13ClO4S. This compound is characterized by the presence of a methoxy group, a phenylprop-1-enyl group, and a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride can be achieved through several methods. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate enone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation.
Sulfinic Acids: Formed through reduction.
Scientific Research Applications
4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The methoxy and phenylprop-1-enyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzenesulfonyl chloride
- 4-methoxyphenylsulfonyl chloride
- p-anisylsulfonyl chloride
Uniqueness
4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride is unique due to the presence of the phenylprop-1-enyl group, which can participate in additional reactions, such as coupling reactions, that are not possible with simpler sulfonyl chlorides. This structural feature enhances its versatility and utility in organic synthesis and research applications.
Properties
IUPAC Name |
4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4S/c1-21-16-10-8-14(22(17,19)20)11-13(16)7-9-15(18)12-5-3-2-4-6-12/h2-11H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAMYNHUPDWBJN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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